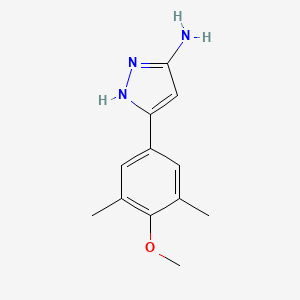
3-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a methoxy group and two methyl groups on the phenyl ring, which are attached to the pyrazole core. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the phenyl group: The phenyl group with methoxy and methyl substituents can be introduced via a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the Suzuki-Miyaura coupling reaction using industrial-grade catalysts and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group (if present) can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or other substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 3-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific biological context in which the compound is studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-methoxyphenyl)-1H-pyrazol-5-amine
- 3-(3,5-dimethylphenyl)-1H-pyrazol-5-amine
- 3-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazol-4-amine
Uniqueness
3-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine is unique due to the specific arrangement of the methoxy and methyl groups on the phenyl ring. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of both electron-donating methoxy and methyl groups can enhance its interaction with certain biological targets, potentially leading to more potent biological effects.
Eigenschaften
CAS-Nummer |
501903-07-7 |
|---|---|
Molekularformel |
C12H15N3O |
Molekulargewicht |
217.27 g/mol |
IUPAC-Name |
5-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H15N3O/c1-7-4-9(5-8(2)12(7)16-3)10-6-11(13)15-14-10/h4-6H,1-3H3,(H3,13,14,15) |
InChI-Schlüssel |
NTUULBBCUDDKEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1OC)C)C2=CC(=NN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Methylsulfanyl)phenyl]propan-1-ol](/img/structure/B13622578.png)
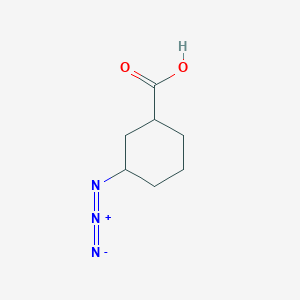


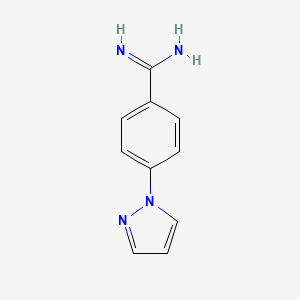

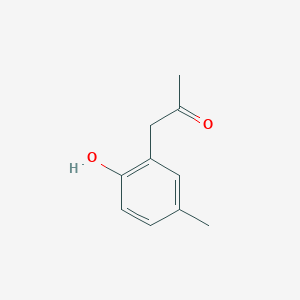
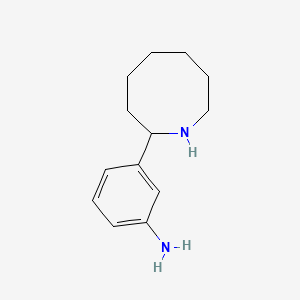
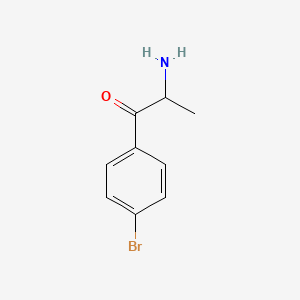
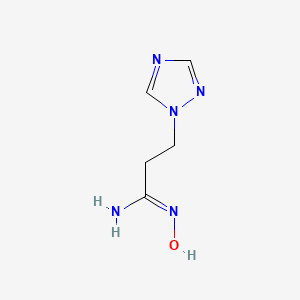
![4-Tert-butyl 5-ethyl 6-oxo-4-azaspiro[2.3]hexane-4,5-dicarboxylate](/img/structure/B13622625.png)
![Tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate](/img/structure/B13622629.png)
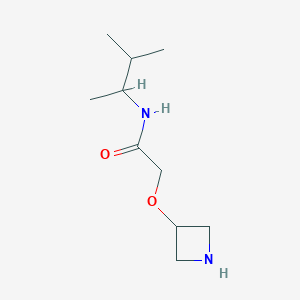
![tert-butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane](/img/structure/B13622650.png)
